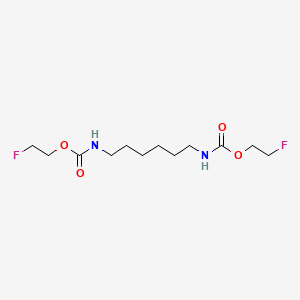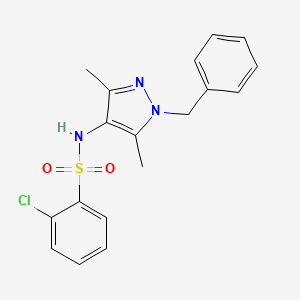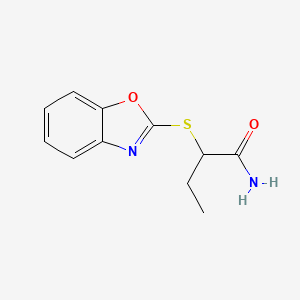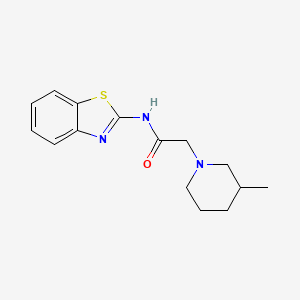
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyrrolidine ring and a 3-methylphenyl group attached to the ethanone moiety. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.
Méthodes De Préparation
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the corresponding cyclopropylmethoxy derivative. This intermediate is then reacted with pyrrolidine and a suitable acylating agent, such as acetyl chloride, to yield the final product. The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Analyse Des Réactions Chimiques
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as potassium permanganate, reducing agents, such as sodium borohydride, and nucleophiles, such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the compound may yield the corresponding carboxylic acid derivative, while reduction may yield the corresponding alcohol derivative.
Applications De Recherche Scientifique
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a pharmacological agent due to its ability to interact with specific biological targets. In medicine, it has been explored for its potential therapeutic effects in the treatment of various diseases. In industry, it is used as an intermediate in the production of other chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as pyrrolidine derivatives with different substituents on the pyrrolidine ring or the phenyl ring. These similar compounds may exhibit different biological activities and pharmacological profiles due to the differences in their chemical structures. For example, compounds with larger or more polar substituents may have different binding affinities for specific receptors or enzymes, leading to different therapeutic effects.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-13-3-2-4-15(9-13)10-17(19)18-8-7-16(11-18)20-12-14-5-6-14/h2-4,9,14,16H,5-8,10-12H2,1H3 |
Clé InChI |
RWJKYUCIPCHCFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-Dimethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11116565.png)


![(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11116608.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11116610.png)


![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11116620.png)
![N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116624.png)
![methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11116626.png)
![5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B11116636.png)


![6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11116663.png)
